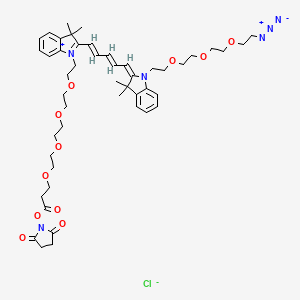

N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5

Description

Properties

Molecular Formula |

C48H65ClN6O11 |

|---|---|

Molecular Weight |

937.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate chloride |

InChI |

InChI=1S/C48H65N6O11.ClH/c1-47(2)38-12-8-10-14-40(38)52(22-26-60-30-34-63-33-29-59-25-21-50-51-49)42(47)16-6-5-7-17-43-48(3,4)39-13-9-11-15-41(39)53(43)23-27-61-31-35-64-37-36-62-32-28-58-24-20-46(57)65-54-44(55)18-19-45(54)56;/h5-17H,18-37H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

DQTDTGOLVZSMQB-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 is a versatile, heterobifunctional molecule that serves as a cornerstone in modern bioconjugation, proteomics, and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and illustrates its role in complex biological applications.

Core Properties and Specifications

This molecule integrates three key functionalities: a primary amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide (B81097) group for "click" chemistry, and a bright, far-red fluorescent Cy5 dye. These components are connected by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) linker, which enhances solubility in aqueous environments.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, compiled from various sources.

| Chemical and Physical Properties | |

| Property | Value |

| Molecular Formula | C48H65ClN6O11[1] |

| Molecular Weight | 937.5 g/mol [1] |

| Purity | ≥95%[1] |

| Appearance | Solid |

| Storage Conditions | -20°C, protect from light and moisture |

| Solubility | Soluble in DMSO, DMF, and water[2] |

| Optical Properties | |

| Property | Value |

| Fluorophore | Cyanine5 (Cy5) |

| Excitation Maximum (λex) | ~649 nm[2] |

| Emission Maximum (λem) | ~667 nm[2] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |

Key Functionalities and Applications

The unique combination of reactive groups makes this molecule a powerful tool for a variety of applications:

-

Bioconjugation: The NHS ester allows for the covalent labeling of proteins, antibodies, and other biomolecules through reaction with primary amines (e.g., lysine (B10760008) residues). The azide group can then be used to attach the labeled biomolecule to another molecule functionalized with an alkyne or a cyclooctyne.

-

Fluorescence-Based Detection: The integrated Cy5 dye enables sensitive and specific detection in fluorescence microscopy, flow cytometry, and in-gel analysis.

-

PROTAC Development: This molecule can serve as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][4]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Labeling of Proteins with the NHS Ester

This protocol outlines the steps for conjugating the NHS ester moiety to primary amines on a protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

-

Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.

-

Reaction Setup:

-

Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.

-

Add the dissolved linker-dye solution to the protein solution at a molar ratio of 5:1 to 20:1 (linker:protein). The optimal ratio should be determined empirically. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted linker-dye and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized biomolecule and an alkyne-containing molecule.

Materials:

-

Azide-labeled biomolecule (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand.

-

Reaction Buffer: Phosphate buffer or Tris buffer, pH 7.0-8.0

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 300 mM in water, freshly prepared), and the ligand (e.g., 100 mM THPTA in water).

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-labeled biomolecule and a 2-10 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

-

Add the THPTA/TBTA ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS or gel electrophoresis).

-

Purification: Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove the catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free "click" reaction between the azide-functionalized biomolecule and a molecule containing a strained alkyne (e.g., DBCO or BCN).

Materials:

-

Azide-labeled biomolecule (from Protocol 1)

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized)

-

Reaction Buffer: PBS or other suitable biological buffer, pH 7.0-7.4

Procedure:

-

Reaction Setup:

-

Combine the azide-labeled biomolecule with a 2-5 fold molar excess of the strained alkyne-containing molecule in the Reaction Buffer.

-

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction is typically slower than CuAAC but avoids the use of a potentially cytotoxic copper catalyst.

-

Purification: Purify the conjugate using standard methods like size-exclusion chromatography to remove any unreacted starting materials.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5_新研博美 [xinyanbm.com]

An In-depth Technical Guide to the Structure and Synthesis of Azide-PEG-Cy5-NHS Ester Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and application of Azide-PEG-Cy5-NHS ester linkers. These heterobifunctional crosslinkers are instrumental in the field of bioconjugation, enabling the precise labeling and tracking of biomolecules.

Structure and Functionality

Azide-PEG-Cy5-NHS ester linkers are complex molecules designed with three key functional components:

-

Azide (B81097) Group (-N3): This moiety serves as a reactive handle for "click chemistry," a set of biocompatible reactions that are highly specific and efficient. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained cyclooctyne (B158145) groups, respectively. This allows for the specific attachment of the linker to a biomolecule or surface of interest.[1][2][3][4][5][6][7]

-

Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer that offers several advantages in bioconjugation. It increases the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can minimize immunogenicity of the labeled biomolecule.[8][9] The length of the PEG spacer can be varied to optimize the distance between the conjugated molecules.

-

Cyanine 5 (Cy5) Fluorophore: Cy5 is a bright, far-red fluorescent dye. Its excitation and emission maxima are typically around 649 nm and 670 nm, respectively, which is a spectral range where autofluorescence from biological samples is low, leading to a high signal-to-noise ratio in imaging applications.[10][11]

-

N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically and efficiently acylates primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable amide bond, securely attaching the linker to the target protein or other amine-containing biomolecule.[][13][14][15][16]

The combination of these functionalities in a single molecule allows for a "two-step" conjugation strategy. First, the NHS ester is used to attach the linker to a protein or antibody. Then, the azide group is available for a subsequent click reaction with another molecule, enabling the creation of complex bioconjugates.

Molecular Structure Diagram

Caption: General structure of an Azide-PEG-Cy5-NHS ester linker.

Synthesis of Azide-PEG-Cy5-NHS Ester Linkers

The synthesis of these linkers is a multi-step process that involves the sequential attachment of the different functional moieties. While specific protocols may vary, a general synthetic strategy is outlined below. This process typically starts with a PEG molecule functionalized with a carboxylic acid and an azide group.

Generalized Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]

- 7. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]

- 8. microdetection.cn [microdetection.cn]

- 9. purepeg.com [purepeg.com]

- 10. researchgate.net [researchgate.net]

- 11. vectorlabs.com [vectorlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

Excitation and emission spectra for N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties, bioconjugation methodologies, and potential applications of N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5, a bifunctional fluorescent probe. This molecule incorporates the well-characterized Cy5 fluorophore, a far-red dye, with two distinct reactive handles: an azide (B81097) group for click chemistry and an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines.

Core Spectral and Physicochemical Properties

This compound is engineered for high-sensitivity applications requiring fluorescent labeling. The polyethylene (B3416737) glycol (PEG) linkers (PEG3 and PEG4) enhance the water solubility of the molecule, which is beneficial for biological applications. The core of this reagent is the Cy5 dye, a member of the cyanine (B1664457) dye family, known for its high molar extinction coefficient and fluorescence in the far-red region of the spectrum. This spectral window is advantageous for biological imaging as it minimizes interference from cellular autofluorescence.

The key spectral properties of the Cy5 core are summarized in the table below. While the exact values for the full this compound molecule may vary slightly, the Cy5 data provides a reliable reference.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [1][2][3] |

| Emission Maximum (λem) | ~667 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.27 | [1] |

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation strategy. The following protocols outline the general procedures for utilizing the NHS ester and azide functionalities.

Protocol 1: NHS Ester Labeling of Proteins

This protocol describes the conjugation of the Cy5 probe to a protein via its primary amines (e.g., lysine (B10760008) residues).

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of 8-15 moles of dye per mole of protein is common.[4]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 10-15 minutes.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography.

Protocol 2: Azide-Alkyne Click Chemistry

This protocol outlines the conjugation of the azide-functionalized, Cy5-labeled molecule to a molecule containing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Azide-functionalized, Cy5-labeled molecule (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Reactants: Dissolve the azide-functionalized, Cy5-labeled molecule and the alkyne-containing molecule in the reaction buffer.

-

Prepare Catalyst: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate (B8700270).

-

Reaction: Add the copper ligand, CuSO₄, and sodium ascorbate to the reaction mixture containing the azide and alkyne molecules.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the final conjugate using an appropriate method, such as chromatography or dialysis, to remove the copper catalyst and other reagents.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and the logic of using this bifunctional probe.

Caption: A two-step bioconjugation workflow utilizing the bifunctional Cy5 probe.

References

An In-Depth Technical Guide to the Solubility and Stability of Cy5-PEG Azide NHS Ester Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of Cyanine 5 (Cy5)-Polyethylene Glycol (PEG) Azide (B81097) N-hydroxysuccinimidyl (NHS) ester compounds. Understanding the solubility and stability of these bifunctional fluorescent labeling reagents is paramount for their successful application in bioconjugation, in vivo imaging, and various diagnostic and therapeutic platforms. This document outlines key data, experimental protocols, and logical workflows to empower researchers in the effective use of these powerful molecular tools.

Core Concepts: Understanding the Components

Cy5-PEG Azide NHS ester is a trifunctional molecule designed for specific and efficient labeling.

-

Cy5 (Cyanine 5): A bright, far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm. Its fluorescence is pH-insensitive in the range of 4 to 10, making it suitable for a wide array of biological applications.[1][2] The far-red emission minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[2]

-

PEG (Polyethylene Glycol): A hydrophilic polymer that enhances the aqueous solubility and biocompatibility of the conjugate.[3][4] The PEG linker also provides a flexible spacer arm, which can reduce steric hindrance during conjugation and interaction with biological targets.[5] The length of the PEG chain can influence the overall properties of the conjugate, with longer chains generally leading to increased solubility and longer circulation half-life in vivo, but potentially reduced cytotoxicity for drug conjugates.[6]

-

Azide (-N3): A functional group that enables "click chemistry," a highly efficient and specific conjugation reaction with alkyne-containing molecules. This allows for the attachment of the Cy5-PEG moiety to a second molecule of interest.[7]

-

NHS Ester (N-hydroxysuccinimidyl ester): An amine-reactive group that forms stable amide bonds with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) under mild pH conditions (typically 7.2-9.0).[8][9]

Solubility of Cy5-PEG Azide NHS Ester

The solubility of Cy5-PEG Azide NHS ester compounds is a critical factor for their handling and use in aqueous biological systems.

Qualitative Solubility:

-

Aqueous Buffers: The presence of the hydrophilic PEG chain significantly enhances the water solubility of the Cy5 dye.[3][4] These compounds are generally soluble in commonly used aqueous buffers such as Phosphate-Buffered Saline (PBS).[10]

-

Organic Solvents: Cy5-PEG Azide NHS esters are also soluble in water-miscible organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5][11] It is common practice to first dissolve the compound in a small amount of anhydrous DMSO or DMF before adding it to an aqueous reaction mixture.[12][13]

Quantitative Solubility Data:

Stability of Cy5-PEG Azide NHS Ester

The stability of these compounds is a multifaceted issue, influenced by the individual stabilities of the Cy5 dye and the NHS ester moiety.

Stability of the NHS Ester

The NHS ester is the most labile part of the molecule and is susceptible to hydrolysis.

-

pH Dependence: The rate of NHS ester hydrolysis is highly dependent on pH. Hydrolysis is significantly accelerated at higher pH values.[12] The optimal pH for reaction with primary amines is a compromise between maximizing amine reactivity (deprotonated form) and minimizing hydrolysis, typically in the range of 7.2 to 8.5.[8][]

-

Temperature Dependence: Hydrolysis is also temperature-dependent. Reactions are often carried out at room temperature or 4°C. Lower temperatures can help to slow the rate of hydrolysis, which is beneficial for sensitive proteins.[2][12]

-

Moisture Sensitivity: NHS esters are moisture-sensitive.[9][10] It is crucial to store the solid compound in a desiccated environment at -20°C and to allow the vial to warm to room temperature before opening to prevent moisture condensation.[10]

Quantitative Stability of NHS Esters:

The following table summarizes the effect of pH on the stability of NHS esters.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Table 1: Half-life of NHS Esters at Various pH Values.[8]

Stability of the Cy5 Dye

The Cy5 dye is generally robust but is susceptible to degradation from environmental factors.

-

Photostability: Cy5 is prone to photobleaching upon prolonged exposure to light.[15][16] It is recommended to protect the compound and its conjugates from light during storage and handling.[17]

-

Ozone Sensitivity: A critical factor in the degradation of Cy5 is exposure to atmospheric ozone.[18][19] Even low levels of ozone (5-10 ppb) can rapidly degrade the Cy5 signal, especially during drying steps in microarray experiments.[20] It is advisable to work in an ozone-free environment, which can be achieved through carbon filtration or by using ozone-free chambers.[20][21]

Long-Term Storage

For optimal long-term stability, Cy5-PEG Azide NHS ester compounds should be stored under the following conditions:

-

Solid Form: Store at -20°C in a desiccated, dark environment.[10]

-

In Solution: Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a few weeks.[12] However, it is highly recommended to prepare aqueous solutions fresh immediately before use due to the rapid hydrolysis of the NHS ester.[9] For long-term storage of labeled proteins, it is recommended to store them at -20°C or -80°C in the presence of a cryoprotectant like glycerol, aliquoted to avoid freeze-thaw cycles, and protected from light.[17]

Experimental Protocols

Protocol for Labeling a Protein with Cy5-PEG Azide NHS Ester

This protocol provides a general guideline for labeling a protein with a Cy5-PEG Azide NHS ester. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).

-

Cy5-PEG Azide NHS ester.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

-

Purification column (e.g., desalting column) for removing excess dye.

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[22] Ensure the buffer is free of primary amines.[12]

-

Prepare the Dye Solution: Allow the vial of Cy5-PEG Azide NHS ester to warm to room temperature before opening. Dissolve the dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[12] This should be done immediately before use.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[12] The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[12]

-

Purification: Remove the unreacted dye and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[5]

Protocol for Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule and is a critical parameter for ensuring the quality and reproducibility of the conjugate.

Procedure:

-

Measure Absorbance: After purification, measure the absorbance of the conjugate solution in a spectrophotometer at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, Amax).

-

Calculate Concentrations:

-

Concentration of Cy5 (M): [Cy5] = Amax / ε_Cy5

-

Where ε_Cy5 is the molar extinction coefficient of Cy5 at its Amax (typically ~250,000 M⁻¹cm⁻¹).

-

-

Concentration of Protein (M): [Protein] = (A280 - (Amax * CF)) / ε_protein

-

Where CF is the correction factor for the absorbance of Cy5 at 280 nm (A280 of Cy5 / Amax of Cy5, typically around 0.05).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate DOL: DOL = [Cy5] / [Protein]

Protocol for Assessing Stability (Accelerated Degradation Study)

This protocol can be adapted to assess the stability of the Cy5-PEG Azide NHS ester or its conjugate under various conditions.

Procedure:

-

Sample Preparation: Prepare solutions of the compound in different buffers (e.g., varying pH) or expose the solid compound to different temperatures and humidity levels.

-

Incubation: Incubate the samples for defined periods. For accelerated studies, elevated temperatures can be used.[23]

-

Analysis: At each time point, analyze the samples for degradation.

-

NHS Ester Hydrolysis: The hydrolysis of the NHS ester can be monitored by measuring the increase in absorbance at 260 nm, which corresponds to the released N-hydroxysuccinimide.[8] Alternatively, HPLC can be used to quantify the remaining intact compound.[24]

-

Cy5 Dye Degradation: The degradation of the Cy5 dye can be assessed by measuring the decrease in its fluorescence intensity or absorbance at ~650 nm.[18]

-

Mandatory Visualizations

Logical Relationship: Factors Affecting Stability

Caption: Factors influencing the stability of Cy5-PEG Azide NHS Ester.

Experimental Workflow: Protein Labeling and Purification

Caption: Experimental workflow for protein labeling and purification.

Signaling Pathway: In Vivo Tumor Imaging with a Labeled Antibody

Caption: Workflow for in vivo tumor imaging using a Cy5-PEG labeled antibody.

References

- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]

- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Cy5 Azide NHS Ester | BroadPharm [broadpharm.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. interchim.fr [interchim.fr]

- 15. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a novel ozone- and photo-stable HyPer5 red fluorescent dye for array CGH and microarray gene expression analysis with consistent performance irrespective of environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Method to minimize ozone effect on Cy5 fluorescent intensity in DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tma.im [tma.im]

- 21. Ozone Free Microarray Working Environment - Cy3 Cy5 Fluorescent Dyes Degradation Signal Intensity [shop.arrayit.com]

- 22. benchchem.com [benchchem.com]

- 23. microchemlab.com [microchemlab.com]

- 24. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

Navigating the Chemistry of Azide-PEG-Cy5: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. Azide-PEG-Cy5, a reagent combining a bioorthogonal azide (B81097) group, a flexible polyethylene (B3416737) glycol (PEG) linker, and a vibrant cyanine (B1664457) 5 (Cy5) fluorescent dye, offers a powerful tool for labeling and tracking molecules. However, the presence of the azide functional group necessitates a thorough understanding of its handling requirements to ensure laboratory safety. This in-depth technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for Azide-PEG-Cy5 reagents.

Section 1: Understanding the Components - Safety Profiles of Azide and Cy5

The safety profile of Azide-PEG-Cy5 is a composite of its constituent parts: the azide group and the Cy5 dye. While the PEG linker is generally considered biocompatible and low in toxicity, the azide and cyanine components warrant specific attention.

The Azide Moiety: A High-Energy Functional Group

Organic azides are energetic molecules that can be prone to explosive decomposition under certain conditions.[1][2] The stability of an organic azide is influenced by its molecular weight and the ratio of carbon to nitrogen atoms (C/N ratio).[1][3] Generally, azides with higher molecular weights and a higher C/N ratio are more stable.[2] The large molecular structure of the PEG and Cy5 components in Azide-PEG-Cy5 significantly contributes to the overall stability of the azide group, rendering it less hazardous than smaller, low molecular weight organic azides. However, it is crucial to adhere to safety protocols designed for handling azide compounds.

Key Hazards and Precautions for Azide Compounds:

-

Potential for Explosive Decomposition: Avoid heat, shock, friction, and light.[1][2]

-

Formation of Hazardous Compounds:

-

Heavy Metal Azides: Avoid contact with heavy metals, as this can form highly shock-sensitive and explosive metal azides.[3][4] Use non-metal spatulas and equipment.[1]

-

Hydrazoic Acid: Do not mix with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[5]

-

Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (B109758) and chloroform, which can form explosive di- and tri-azidomethane.[2][3]

-

-

Toxicity: The azide ion is toxic and has a toxicity profile similar to cyanide.[2] Avoid inhalation, ingestion, and skin contact.[4]

The Cy5 Moiety: A Fluorescent Dye with General Chemical Hazards

Cyanine dyes, including Cy5, are generally handled with standard laboratory precautions for chemical reagents. The primary concerns are local irritation and the unknown long-term toxicological properties of many complex organic dyes.

General Safety Precautions for Cyanine Dyes:

-

Avoid Contact: Prevent contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[7]

-

Avoid Inhalation: Avoid breathing dust or aerosols of the dye.[6][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9]

Section 2: Safety Data for Azide-PEG-Cy5 Reagents

While a specific, comprehensive Safety Data Sheet (SDS) for every Azide-PEG-Cy5 variant from all suppliers is not uniformly available, the information provided by various manufacturers and general chemical safety principles allows for a robust safety assessment. Most suppliers classify Cy5-azide as not being a hazardous substance or mixture under GHS, but also recommend that the hazards of the material have not been thoroughly investigated and that all chemicals should be handled with caution.[7]

Quantitative Data Summary:

| Property | Azide-PEG-Cy5 (Typical Values) | References |

| Storage Temperature | -20°C | [10][11][12] |

| Storage Conditions | Protect from light, store in a dry place. | [11][12] |

| Solubility | Soluble in organic solvents like DMSO and DMF; solubility in aqueous solutions can vary. | [10][13] |

| Excitation Maximum (λex) | ~646 nm | [10][11] |

| Emission Maximum (λem) | ~662 nm | [10][11] |

Section 3: Safe Handling and Experimental Protocols

Adherence to strict safety protocols is paramount when working with Azide-PEG-Cy5. The following guidelines provide a framework for safe handling and experimental use.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles should be worn at all times.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[4]

-

Body Protection: A standard laboratory coat is required.

Engineering Controls

-

Ventilation: All work with Azide-PEG-Cy5, especially when handling the solid powder or preparing stock solutions, should be conducted in a well-ventilated chemical fume hood.[14]

General Handling Procedures

-

Weighing and Transferring: Use plastic or ceramic spatulas to avoid the formation of metal azides.[4]

-

Solution Preparation: When dissolving the reagent, add the solvent to the solid slowly. Avoid heating the mixture to aid dissolution.

-

Waste Disposal: Dispose of all azide-containing waste through your institution's chemical waste program.[1] Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4] Azide waste should be kept separate from acidic waste.[2]

Experimental Protocol: A Typical "Click Chemistry" Reaction

Azide-PEG-Cy5 is commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. The following is a generalized protocol.

Materials:

-

Azide-PEG-Cy5

-

Alkyne-containing biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tri(hydroxypropyl)phosphine (THPTA) or other copper ligand

-

Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

-

Prepare Stock Solutions:

-

Dissolve Azide-PEG-Cy5 in anhydrous DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-containing biomolecule with the Azide-PEG-Cy5 stock solution. The final concentration of the azide reagent should typically be in excess of the alkyne.

-

Add the THPTA solution to the reaction mixture.

-

Premix the CuSO₄ and sodium ascorbate solutions.

-

Add the copper/ascorbate mixture to the reaction tube to initiate the click reaction.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or as optimized for your specific reactants. Protect the reaction from light.

-

-

Purification:

-

Purify the labeled biomolecule using an appropriate method, such as size exclusion chromatography, dialysis, or precipitation, to remove unreacted dye and catalyst.

-

Section 4: Visualizing Workflows and Safety

To further clarify the handling and experimental procedures, the following diagrams have been generated using Graphviz.

By understanding the inherent properties of both the azide and cyanine components of Azide-PEG-Cy5 and by adhering to the stringent safety and handling protocols outlined in this guide, researchers can confidently and safely leverage this powerful reagent in their scientific endeavors. Always consult your institution's specific safety guidelines and the manufacturer's most recent safety data sheet before commencing work.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. prochemicalanddye.com [prochemicalanddye.com]

- 10. Cy5-PEG5-azide | BroadPharm [broadpharm.com]

- 11. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 12. Cy5 PEG Folic Acid [nanocs.net]

- 13. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

Mechanism of azide-alkyne cycloaddition with N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry," with a specific focus on its application using the bifunctional linker, N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 . This versatile reagent enables a two-step conjugation strategy, allowing for the initial labeling of amine-containing biomolecules and subsequent attachment of an alkyne-bearing moiety through a stable triazole linkage.

The core of this guide will delve into the two primary mechanisms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will examine the mechanistic details, present quantitative data for reaction kinetics, and provide detailed experimental protocols for practical application.

The Reagent: this compound

This reagent is a heterobifunctional molecule designed for sequential conjugations. Its key components are:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) at physiological to slightly alkaline pH.

-

Azide (B81097) (N₃) Group: A bioorthogonal functional group that is stable under most biological conditions and serves as the reactive partner in the cycloaddition reaction.

-

Polyethylene Glycol (PEG) Spacers (PEG3 and PEG4): Hydrophilic linkers that increase the solubility of the reagent and the resulting conjugate, while also providing spatial separation between the conjugated molecules to minimize steric hindrance.

-

Cyanine 5 (Cy5) Fluorophore: A fluorescent dye that allows for the detection and quantification of the labeled molecule, with excitation and emission maxima typically around 649 nm and 667 nm, respectively.

Caption: Logical components of the bifunctional linker.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of a "click reaction," characterized by its high efficiency, mild reaction conditions, and remarkable regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole product.[1][2][3] The reaction shows an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1]

Mechanism

While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[4][5] This mechanism better explains the reaction's high fidelity and rate.

The catalytic cycle involves the following key steps:

-

Formation of Copper(I) Acetylide: A terminal alkyne reacts with one or more Cu(I) centers to form a copper acetylide complex. This coordination increases the acidity of the alkyne's terminal proton, facilitating its removal.[2][5]

-

Coordination of the Azide: The azide coordinates to a copper center, activating it for the subsequent cycloaddition.

-

Cycloaddition and Ring Formation: The azide attacks the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle.

-

Ring Contraction: The metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.[4]

-

Protonolysis and Catalyst Regeneration: The copper-triazole bond is cleaved by a proton source (often another alkyne molecule), releasing the 1,4-disubstituted triazole product and regenerating the active copper catalyst for the next cycle.[4]

Caption: The widely accepted dinuclear mechanism of CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[6][] The driving force for this reaction is the high ring strain of a cyclooctyne (B158145), which significantly lowers the activation energy of the cycloaddition.[6][8]

Mechanism

The mechanism of SPAAC is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition.[6] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) through a single, cyclic transition state to form the stable triazole linkage. Unlike CuAAC, this reaction typically yields a mixture of regioisomers, although one may be favored depending on the specific cyclooctyne and azide structures.

Caption: The concerted mechanism of the SPAAC reaction.

Quantitative Data

The efficiency of these labeling strategies depends on the kinetics of both the initial NHS ester reaction and the subsequent cycloaddition.

NHS Ester Labeling Efficiency

The reaction of NHS esters with primary amines is pH-dependent, with optimal reactivity typically observed between pH 8.3 and 8.5.[9] At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing efficiency.[5][9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[5]

| Parameter | Condition | Typical Value/Observation | Reference |

| Optimal pH | Amine Labeling | 8.3 - 8.5 | [9] |

| Half-life of NHS Ester | pH 7.0, 0°C | 4 - 5 hours | [5] |

| Half-life of NHS Ester | pH 8.6, 4°C | 10 minutes | [5] |

| Molar Excess (Reagent:Protein) | For 1-10 mg/mL IgG | 20-fold | [10] |

| Resulting Degree of Labeling | 20-fold excess on IgG | 4-6 azides per antibody | [10] |

Azide-Alkyne Cycloaddition Kinetics

The rate of the cycloaddition reaction is a critical factor. CuAAC is generally much faster than SPAAC. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne used.

Table 2: Comparison of Second-Order Rate Constants for Azide-Alkyne Cycloadditions

| Reaction Type | Alkyne Partner | Azide Partner | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| CuAAC | Terminal Alkynes | Benzyl Azide | 10² - 10³ (typical range) | [1][3] |

| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.1 | [11] |

| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0 | [11] |

| SPAAC | Dibenzoannulated cyclooctyne (DIBO) | Benzyl Azide | ~0.3 - 0.7 | [11] |

| SPAAC | DIBAC | Benzyl Azide | ~1.2 x 10⁻³ (in vivo) | [12] |

Note: Reaction rates can vary significantly based on the specific azide, alkyne, solvent, temperature, and, for CuAAC, the ligand used.

Experimental Protocols

The use of this compound involves a two-step workflow: (1) labeling of the primary amine-containing biomolecule (e.g., a protein) with the NHS ester to introduce the azide handle, followed by (2) the cycloaddition reaction with an alkyne-modified molecule.

Caption: General experimental workflow for two-step labeling.

Protocol 1: Protein Labeling with this compound

This protocol describes the introduction of the azide-Cy5 moiety onto a protein.

Materials:

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[9]

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Buffer Exchange: Ensure the protein solution is free of primary amine-containing buffers like Tris or glycine. If necessary, exchange the protein into PBS or a similar amine-free buffer.[10]

-

Prepare Reagent Stock: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution. The NHS ester is susceptible to hydrolysis, so do not store the solution.[10]

-

Adjust pH: For proteins stable at alkaline pH, add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to the protein solution.

-

Reaction: Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution. Gently mix. The final concentration of organic solvent should be kept below 10% to prevent protein denaturation.[8]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

-

Purification: Remove unreacted reagent by running the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.[10]

-

Characterization: Confirm labeling and determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~649 nm (for Cy5).

Protocol 2A: CuAAC Reaction on Azide-Labeled Protein

Materials:

-

Azide-labeled protein from Protocol 1.

-

Alkyne-containing molecule of interest.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20-50 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 50-100 mM in water, freshly prepared).[13]

-

Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 10-50 mM in DMSO/water).[14]

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and a 5- to 10-fold molar excess of the alkyne-containing molecule in PBS.

-

Add Ligand and Copper: Add the copper ligand to the mixture to a final concentration of ~250 µM. Then, add CuSO₄ to a final concentration of ~50 µM. Vortex gently.

-

Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of ~2.5 mM to reduce Cu(II) to the active Cu(I) catalyst.[13]

-

Incubation: Allow the reaction to proceed for 1 hour at room temperature, protected from light.

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents and copper.

Protocol 2B: SPAAC Reaction on Azide-Labeled Protein

Materials:

-

Azide-labeled protein from Protocol 1.

-

Strained cyclooctyne (e.g., DBCO, BCN) functionalized molecule.

-

PBS buffer, pH 7.4.

Procedure:

-

Prepare Reagent Stock: Dissolve the cyclooctyne reagent in DMSO to a stock concentration of 1-10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the cyclooctyne stock solution to the azide-labeled protein solution.[8]

-

Incubation: Incubate the mixture for 1-6 hours at 37°C or overnight at room temperature, protected from light.[6][8] Reaction times may vary significantly based on the cyclooctyne's reactivity.

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove the unreacted cyclooctyne reagent.

Conclusion

The azide-alkyne cycloaddition reaction, facilitated by reagents like this compound, offers a robust and modular platform for the precise construction of complex bioconjugates. The choice between the rapid and highly regioselective CuAAC for in vitro applications and the bioorthogonal, catalyst-free SPAAC for studies in living systems provides researchers with unparalleled flexibility. A thorough understanding of the underlying mechanisms and reaction kinetics is paramount for designing and executing successful conjugation strategies in drug development, diagnostics, and fundamental biological research.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5, a heterobifunctional linker incorporating a fluorescent dye, for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its application in PROTAC synthesis and characterization, and presents a framework for data analysis.

Introduction to this compound

This compound is a versatile chemical tool designed for the construction of fluorescently labeled PROTACs. PROTACs are chimeric molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). This is achieved by simultaneously binding to a POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

The subject molecule is comprised of three key functional components:

-

An Azide (N3) Group: This functional group enables covalent linkage to a molecule containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a strained cyclooctyne (B158145) via strain-promoted azide-alkyne cycloaddition (SPAAC), both of which are highly efficient and orthogonal "click chemistry" reactions.[1][2]

-

An N-Hydroxysuccinimide (NHS) Ester: This moiety is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the surface of proteins or on warheads targeting the POI or the E3 ligase.[2]

-

A Cyanine 5 (Cy5) Fluorophore: Cy5 is a far-red fluorescent dye with excitation and emission maxima typically around 649 nm and 662 nm, respectively.[3] Its inclusion allows for the direct visualization and quantification of the PROTAC in various assays, facilitating the study of its cellular uptake, distribution, and engagement with its targets.

The polyethylene (B3416737) glycol (PEG) linkers (PEG3 and PEG4) enhance the solubility and bioavailability of the resulting PROTAC molecule.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound and the incorporated Cy5 fluorophore is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C45H57N7O11S2 | [2] |

| Molecular Weight | 936.1 g/mol | [2] |

| Excitation Maximum (Cy5) | ~649 nm | [3] |

| Emission Maximum (Cy5) | ~662 nm | [3] |

| Reactive Group 1 | Azide | [1][2] |

| Reactive Group 2 | NHS Ester | [2] |

| Solubility | DMSO, DMF |

PROTAC Synthesis and Characterization Workflow

The synthesis of a fluorescent PROTAC using this compound typically involves a multi-step process. Here, we present a hypothetical workflow for the synthesis of a BRD4-targeting PROTAC, a common target in cancer therapy.

Experimental Protocols

Synthesis of a Fluorescent BRD4 PROTAC (Hypothetical Example)

This protocol describes the synthesis of a fluorescent PROTAC targeting BRD4, using JQ1 as the BRD4 ligand and thalidomide (B1683933) as the Cereblon (CRBN) E3 ligase ligand.

Step 1: Conjugation of Thalidomide-amine to the Linker via NHS Ester Reaction

-

Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

In a separate vial, dissolve a thalidomide derivative with a primary amine linker (e.g., 4-(2-aminoethyl)thalidomide) (1.1 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the thalidomide solution.

-

Slowly add the thalidomide solution to the linker solution with stirring.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by LC-MS until the starting material is consumed.

-

Upon completion, purify the resulting azide-PEG-Cy5-thalidomide intermediate by reverse-phase HPLC.

Step 2: Conjugation of JQ1-alkyne to the Intermediate via Click Chemistry (CuAAC)

-

Dissolve the purified azide-PEG-Cy5-thalidomide intermediate (1.0 eq) and a JQ1 derivative containing a terminal alkyne (1.2 eq) in a mixture of tert-butanol (B103910) and water.

-

Add a freshly prepared solution of copper(II) sulfate (B86663) pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by LC-MS.

-

Once the reaction is complete, purify the final fluorescent PROTAC product by reverse-phase HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR.

In-cell BRD4 Degradation Assay (HiBiT Assay)

This protocol outlines the use of a HiBiT-based assay to quantify the degradation of endogenous BRD4 in response to the fluorescent PROTAC.[1][4]

-

Cell Culture: Use a cell line (e.g., HEK293) where the endogenous BRD4 gene is tagged with a HiBiT peptide using CRISPR/Cas9. Culture the cells in the appropriate medium.

-

Cell Plating: Seed the cells in a 96-well white, clear-bottom plate and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the fluorescent BRD4 PROTAC in the cell culture medium. Add the diluted PROTAC to the cells and include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the PROTAC for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

Lysis and Luminescence Measurement:

-

Prepare the Nano-Glo® HiBiT Lytic Detection System reagent according to the manufacturer's instructions.

-

Add the lytic reagent to each well and incubate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence signal from the PROTAC-treated wells to the vehicle control wells at each time point. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Ternary Complex Formation Assay (Fluorescence Polarization)

This assay measures the formation of the ternary complex (BRD4-PROTAC-CRBN) in vitro.[5][6]

-

Reagents:

-

Purified recombinant BRD4 protein (bromodomain 1, BD1).

-

Purified recombinant CRBN-DDB1 complex.

-

Fluorescently labeled tracer for BRD4 (e.g., a JQ1 analog conjugated to a fluorophore with different spectral properties than Cy5).

-

The synthesized fluorescent BRD4 PROTAC.

-

-

Assay Setup:

-

In a 384-well black plate, add a fixed concentration of the fluorescent BRD4 tracer and the BRD4 protein.

-

Add increasing concentrations of the fluorescent BRD4 PROTAC.

-

In a parallel set of wells, add a fixed concentration of the fluorescent BRD4 tracer, the BRD4 protein, and a saturating concentration of the CRBN-DDB1 complex. Then add increasing concentrations of the fluorescent BRD4 PROTAC.

-

-

Measurement: Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: The displacement of the fluorescent tracer by the PROTAC will result in a decrease in fluorescence polarization. The formation of the ternary complex can enhance the binding of the PROTAC, leading to a more potent displacement of the tracer. The cooperativity of ternary complex formation can be calculated from the binding curves.

Quantitative Data Presentation

The following tables present hypothetical but plausible data for a fluorescent BRD4 PROTAC synthesized using this compound.

Table 1: In-cell Degradation of BRD4 by Fluorescent PROTAC

| Cell Line | Time (h) | DC50 (nM) | Dmax (%) |

| HEK293 | 4 | 25 | 92 |

| HeLa | 4 | 40 | 88 |

| MV4-11 | 4 | 15 | 95 |

Table 2: Ternary Complex Formation Parameters

| Parameter | Value (nM) |

| Binary Affinity (PROTAC to BRD4) | 150 |

| Binary Affinity (PROTAC to CRBN) | 800 |

| Ternary Complex Affinity (Kd) | 50 |

| Cooperativity (α) | 4.8 |

Signaling Pathway and Mechanism of Action

The synthesized fluorescent PROTAC will induce the degradation of BRD4, a key transcriptional co-activator. BRD4 is involved in the regulation of several oncogenes, most notably c-MYC. By degrading BRD4, the PROTAC can effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[7]

Conclusion

This compound is a valuable tool for the synthesis of fluorescent PROTACs. Its bifunctional nature allows for flexible and efficient conjugation to a wide range of targeting ligands. The incorporated Cy5 fluorophore enables direct visualization and quantification, facilitating a deeper understanding of the PROTAC's mechanism of action, cellular permeability, and target engagement. The methodologies and data presented in this guide provide a framework for the successful application of this reagent in the development of novel protein degraders.

References

- 1. promega.com [promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cy5 | BroadPharm [broadpharm.com]

- 4. jove.com [jove.com]

- 5. Ternary complex formation - Profacgen [profacgen.com]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Click Chemistry Using Azide-Functionalized Dyes for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of the core principles, experimental applications, and quantitative data surrounding the use of azide-functionalized dyes in click chemistry for advanced biological research and therapeutic development.

Click chemistry has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science.[1] Its defining characteristics—high yields, stereospecificity, and the use of benign solvents—make it an ideal methodology for the precise and efficient modification of complex biological systems.[2] At the heart of many click chemistry applications lies the azide (B81097) functional group, a small, stable, and bioorthogonal moiety that can be readily introduced into biomolecules.[3] When paired with an alkyne-functionalized counterpart, the azide group undergoes a highly specific and efficient cycloaddition reaction to form a stable triazole linkage. This guide provides a comprehensive overview of the fundamental principles of click chemistry, with a particular focus on the application of azide-functionalized fluorescent dyes for the labeling and detection of biomolecules.

Core Principles: The Azide-Alkyne Cycloaddition

The cornerstone of click chemistry in bioconjugation is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, two catalyzed and modified versions have become the workhorses of the field: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted 1,2,3-triazole product.[4] This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[1] The CuAAC reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed cycloaddition and proceeds under mild conditions, including a wide pH range (4-12) and in aqueous solutions, making it highly suitable for biological applications.[2] The small size of the terminal alkyne and azide functional groups minimizes perturbation to the structure and function of the biomolecules being labeled.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[5] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts readily with an azide without the need for a metal catalyst.[6] The driving force for this "copper-free" click chemistry is the release of ring strain in the cyclooctyne upon reaction.[6] SPAAC has become a valuable tool for in vivo imaging and the labeling of biomolecules in their native environment.[7]

Quantitative Data for Azide-Functionalized Dyes in Click Chemistry

The efficiency and sensitivity of fluorescent labeling using click chemistry are dependent on the reaction kinetics and the photophysical properties of the dyes. The following tables summarize key quantitative data for commonly used azide-functionalized dyes and cyclooctynes.

| Cyclooctyne Reagent | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| Bicyclo[6.1.0]nonyne (BCN) | 1.2 x 10⁻³ | [8] |

| Dibenzocyclooctyne (DBCO) | 4.4 x 10⁻³ - 9.6 x 10⁻³ | [9][10] |

| Dibenzoazacyclooctyne (DIBAC) | 1.2 x 10⁻³ | [8] |

| Biarylazacyclooctynone (BARAC) | Moderate | [8] |

| trans-Cyclooctene (TCO) | 1 - 10⁶ (with tetrazines in IEDDA) | [8] |

| Azide-Functionalized Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Reference |

| FAM Azide | 494 | 520 | ≥ 60,000 | N/A | [11] |

| Alexa Fluor 488 Azide | 495 | 519 | ~71,000 | 0.92 | [6][10] |

| Alexa Fluor 555 Azide | 555 | 565 | ~150,000 | 0.10 | [6][10] |

| Alexa Fluor 594 Azide | 590 | 617 | ~92,000 | 0.66 | [6][10] |

| Alexa Fluor 647 Azide | 650 | 668 | ~239,000 | 0.33 | [6][10] |

| Cy3 Azide | 550 | 570 | ~150,000 | N/A | [12] |

| Cy5 Azide | 649 | 670 | ~250,000 | N/A | [12] |

| Sulfo-Cy3 Azide | 555 | 570 | N/A | N/A | [12] |

| Sulfo-Cy5 Azide | 649 | 670 | N/A | N/A | [12] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of click chemistry in a research setting. The following are generalized protocols for the labeling of biomolecules using CuAAC and SPAAC.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Antibody with an Azide-Functionalized Dye

Materials:

-

Alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide) dissolved in DMSO

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Protein labeling buffer to prevent oxidative damage[13]

-

Size-exclusion chromatography column for purification

Procedure:

-

Reagent Preparation: Prepare fresh stock solutions of sodium ascorbate.

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified antibody with the azide-functionalized dye. A molar excess of the dye (typically 4-10 fold) is recommended.[1]

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the Cu(I)-ligand complex.[1]

-

Initiation of Click Reaction: Add the Cu(I)/THPTA complex to the antibody-dye mixture. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the reaction.[1] The final concentration of the copper catalyst is typically in the range of 50-250 µM.[2]

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[1] For more sensitive proteins, the reaction can be performed at 4°C for a longer duration (8-16 hours).[13]

-

Purification: Purify the fluorescently labeled antibody from unreacted dye and catalyst components using size-exclusion chromatography.[1][13]

Protocol 2: SPAAC Labeling of Azide-Modified Glycoproteins on Live Cells

Materials:

-

Live cells cultured in appropriate medium

-

Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac₄ManNAz) for metabolic labeling

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5) dissolved in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Metabolic Labeling: Incubate the cells with the azide-modified sugar precursor in their culture medium for 48-72 hours.[14] This allows for the metabolic incorporation of the azide groups into the cell-surface glycoproteins.

-

Cell Preparation: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated azide sugar.

-

Click Reaction: Prepare a solution of the DBCO-functionalized fluorescent dye in serum-free medium at a final concentration of 10-50 µM.[7] Add this solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[7]

-

Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted dye.

-

Analysis: The fluorescently labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations of Click Chemistry Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in click chemistry.

References

- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Live-Cell Labeling of Specific Protein Glycoforms by Proximity-Enhanced Bioorthogonal Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]

- 10. Molecular Probes azide and alkyne derivatives—Table 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Periphery: A Technical Guide to the Photophysical Properties of N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5

For researchers, scientists, and drug development professionals, the precise characterization of fluorescent probes is paramount for the generation of robust and reproducible data. This technical guide provides an in-depth analysis of the photostability and quantum yield of the bifunctional cyanine (B1664457) dye, N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5. This far-red emitting fluorophore is of particular interest due to its dual functional groups—an azide (B81097) for click chemistry and an NHS ester for amine conjugation—bridged by polyethylene (B3416737) glycol (PEG) linkers that enhance aqueous solubility and biocompatibility.

While specific photophysical data for this exact dual-PEGylated Cy5 derivative is not extensively published, this guide synthesizes available information on closely related Cy5 analogues to provide a robust framework for its use. Furthermore, detailed experimental protocols are provided to enable researchers to precisely determine these key parameters for their specific applications.

Core Photophysical Parameters

The utility of a fluorescent probe is largely defined by its quantum yield (the efficiency of converting absorbed photons into emitted fluorescence) and its photostability (resistance to irreversible photodegradation). The following table summarizes the expected quantitative data for this compound based on values reported for similar Cy5 derivatives. It is important to note that these values can be influenced by the local microenvironment, including solvent, pH, and conjugation to biomolecules.

| Spectroscopic Property | This compound (Expected) | Cy5-NHS Ester (Reference) | Cy5 Azide (Reference) | PEGylated Cy5 Derivative (Reference) |

| Excitation Maximum (λex) | ~646 - 650 nm | ~646 - 649 nm | 646 nm[1] | Not explicitly reported |

| Emission Maximum (λem) | ~662 - 671 nm | ~662 - 671 nm | 662 nm[1] | Not explicitly reported |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹[2] | 250,000 M⁻¹cm⁻¹[1] | ~107,000 M⁻¹cm⁻¹[2] |

| Fluorescence Quantum Yield (Φ) | 0.07 - 0.2 | ~0.2[2] | 0.2[1] | 0.07[2] |

Experimental Protocols

To empower researchers to validate and precisely quantify the performance of this compound in their experimental context, the following detailed methodologies are provided.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is most commonly determined using a relative method, by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[3][4] For Cy5 derivatives, a suitable standard is Cy5 in a reference solvent.

Materials:

-

This compound

-

Reference standard (e.g., Cy5 dye) with a known quantum yield

-

Spectrophotometer

-

Fluorometer

-

High-purity solvent (e.g., phosphate-buffered saline (PBS), ethanol, or water)

-

Volumetric flasks and precision pipettes

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the this compound and the reference standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically below 0.1 to minimize inner filter effects).[4]

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

-

Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each dilution, ensuring to use the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).[4]

-

Assessment of Photostability

Photostability is assessed by quantifying the rate of photobleaching, which is the irreversible loss of fluorescence upon continuous excitation.

Materials:

-

Solution of this compound at a known concentration

-

Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive detector (e.g., PMT or sCMOS camera)

-

Image analysis software

Procedure:

-

Sample Preparation: Prepare a sample of the fluorescent dye for microscopic observation. This could be the dye in solution, conjugated to a surface, or within cells.

-

Initial Fluorescence Measurement: Acquire an initial fluorescence image to determine the starting fluorescence intensity.

-

Continuous Illumination: Expose the sample to continuous illumination using the excitation laser at a constant power.

-

Time-Lapse Imaging: Acquire a series of fluorescence images at regular time intervals over a defined period.

-

Data Analysis:

-

Measure the mean fluorescence intensity of a region of interest in each image of the time series.

-

Normalize the fluorescence intensity at each time point to the initial intensity.

-

Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve is indicative of the photostability. A slower decay signifies higher photostability.

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining quantum yield and photostability.

Caption: Workflow for the determination of fluorescence quantum yield.

Caption: Workflow for the assessment of photostability.

References

A Technical Guide to the Purity and Quality Control of Commercial Cy5-PEG Linkers

For Researchers, Scientists, and Drug Development Professionals